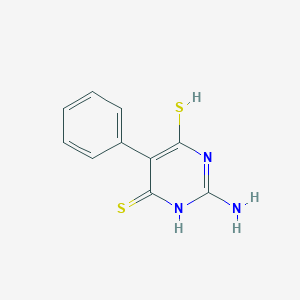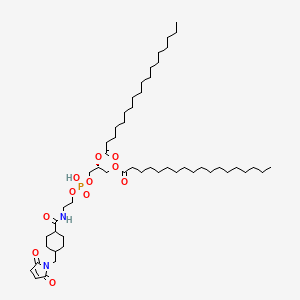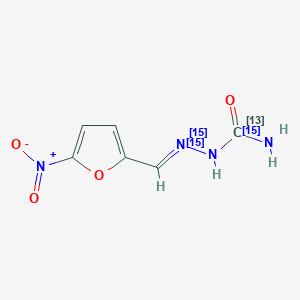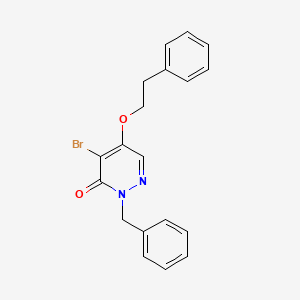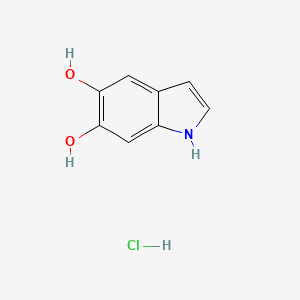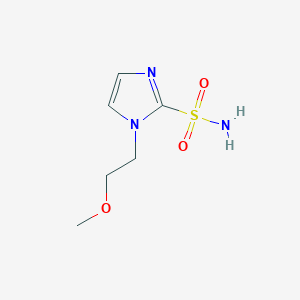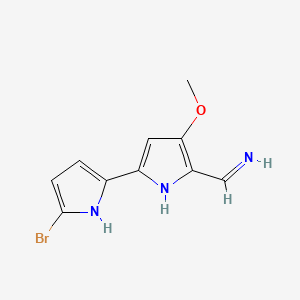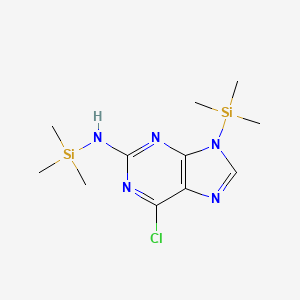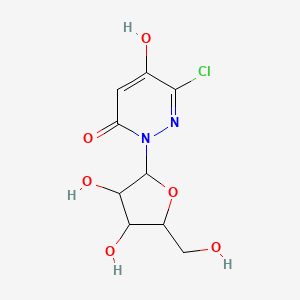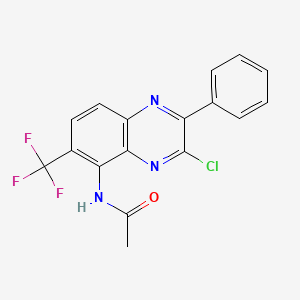
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core substituted with chloro, phenyl, and trifluoromethyl groups, along with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide typically involves the condensation of 3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide: Similar in structure but lacks the quinoxaline core.
N-(3-Chloro-2-phenylquinoxalin-5-yl)acetamide: Similar but without the trifluoromethyl group.
Uniqueness
N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the quinoxaline core, which confer distinct chemical and biological properties. These features make it particularly valuable in research applications where specific interactions and effects are desired.
Properties
CAS No. |
185308-29-6 |
|---|---|
Molecular Formula |
C17H11ClF3N3O |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
N-[3-chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl]acetamide |
InChI |
InChI=1S/C17H11ClF3N3O/c1-9(25)22-14-11(17(19,20)21)7-8-12-15(14)24-16(18)13(23-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,22,25) |
InChI Key |
KSKNMXUCHCSZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC2=C1N=C(C(=N2)C3=CC=CC=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


